
Misonidazole-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Misonidazole-d3 is a deuterated form of misonidazole, a nitroimidazole derivative. Misonidazole is known for its role as a radiosensitizer, enhancing the effects of radiation therapy in hypoxic tumor cells. The deuterated version, this compound, contains deuterium atoms, which can provide insights into the metabolic pathways and pharmacokinetics of the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Misonidazole-d3 involves the incorporation of deuterium atoms into the misonidazole molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O).
Deuterated Reagents: Using deuterated reagents in the synthesis process can introduce deuterium atoms into the final product.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Selection of Deuterated Precursors: Choosing appropriate deuterated precursors to ensure the incorporation of deuterium atoms.
Optimization of Reaction Conditions: Fine-tuning reaction conditions to maximize yield and purity.
Purification: Employing purification techniques such as chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
Misonidazole-d3 undergoes various chemical reactions, including:
Reduction: The nitro group in this compound can be reduced to an amino group under specific conditions.
Oxidation: Oxidative reactions can modify the functional groups in the molecule.
Substitution: The molecule can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Reduction: Common reducing agents include sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation can produce various oxidized forms of the molecule.
科学的研究の応用
Chemistry
Misonidazole-d3 serves as a valuable probe in chemical research to study metabolic pathways and reaction mechanisms of nitroimidazole derivatives. Its unique isotopic labeling allows for enhanced tracking of metabolic processes in biological systems, facilitating a deeper understanding of drug metabolism and interactions within hypoxic conditions.
Biology
In biological research, this compound is employed to investigate hypoxic cell sensitization. It mimics oxygen in hypoxic tumor environments, enhancing the efficacy of radiation therapy by promoting the formation of reactive oxygen species. This property is crucial for understanding how to increase the sensitivity of cancer cells to radiotherapy, particularly in tumors that are typically resistant due to low oxygen levels .
Medicine
This compound has been investigated for its potential to improve radiation therapy outcomes in cancer treatment. Clinical trials have explored its use as a radiosensitizer in various cancers, including head and neck cancers and gliomas. Although results have been mixed regarding overall survival rates, the compound has shown promise in specific patient subgroups .
Clinical Trials Overview
Numerous clinical trials have assessed the efficacy of misonidazole as a radiosensitizer:
- Trial 1 : A double-blind study involving 436 patients with grades 3 and 4 astrocytoma demonstrated no significant survival advantage when misonidazole was combined with radiotherapy (survival rates: 25% vs. 28% for placebo) despite some observed peripheral neuropathy .
- Trial 2 : In another trial focusing on head and neck squamous cell carcinoma, misonidazole did not significantly improve loco-regional control or overall survival compared to conventional radiotherapy alone, although some benefits were noted in specific patient cohorts .
- Trial 3 : The Radiation Therapy Oncology Group has conducted multiple studies evaluating misonidazole's safety and efficacy. Results indicated manageable neurotoxicity but highlighted the need for careful monitoring due to potential side effects like peripheral neuropathy .
Summary Table of Key Findings
作用機序
Misonidazole-d3 exerts its effects through the following mechanisms:
Radiosensitization: Enhances the sensitivity of hypoxic tumor cells to radiation by mimicking oxygen and facilitating the formation of reactive oxygen species.
Metabolic Pathways: Undergoes metabolic reduction in hypoxic cells, leading to the formation of reactive intermediates that can damage cellular components.
Molecular Targets: Targets include DNA and other cellular macromolecules, leading to increased radiation-induced damage.
類似化合物との比較
Misonidazole-d3 can be compared with other similar compounds, such as:
Etanidazole: Another nitroimidazole derivative with radiosensitizing properties.
Nimorazole: A clinically used radiosensitizer with a similar mechanism of action.
Metronidazole: A nitroimidazole used primarily as an antimicrobial agent but also exhibits radiosensitizing effects.
Uniqueness
This compound is unique due to its deuterated nature, which allows for detailed studies of its pharmacokinetics and metabolic pathways. This makes it a valuable tool in both research and clinical settings.
特性
CAS番号 |
121244-83-5 |
---|---|
分子式 |
C7H11N3O4 |
分子量 |
204.2 |
IUPAC名 |
1-(2-nitroimidazol-1-yl)-3-(trideuteriomethoxy)propan-2-ol |
InChI |
InChI=1S/C7H11N3O4/c1-14-5-6(11)4-9-3-2-8-7(9)10(12)13/h2-3,6,11H,4-5H2,1H3/i1D3 |
InChIキー |
OBBCSXFCDPPXOL-FIBGUPNXSA-N |
SMILES |
COCC(CN1C=CN=C1[N+](=O)[O-])O |
同義語 |
α-(Methoxymethyl)-2-nitro-1H-imidazole-1-ethanol-d3; α-(Methoxymethyl)-2-nitroimidazole-1-ethanol-d3; 1-(2-Hydroxy-3-methoxypropyl)-2-nitroimidazole-d3; 1-(2-Nitro-1-imidazolyl)-3-methoxy-2-propanol-d3; 2-Nitro-1H-imidazole-1-(3-methoxy-2-propanol)-d |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。